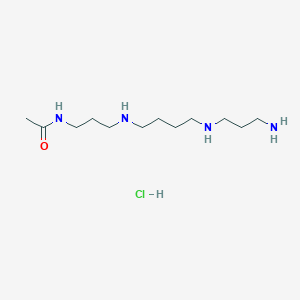

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Acetilespermina (clorhidrato) es un derivado monoacetilado de la espermina, una poliamina endógena sintetizada a partir de la espermidina. Es un sólido cristalino con la fórmula molecular C12H28N4O • 3HCl y un peso molecular de 353.8. Este compuesto es conocido por su papel en el crecimiento celular eucariota, la síntesis de proteínas y la modulación de los procesos inmunitarios dependientes del calcio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N1-Acetilespermina (clorhidrato) se sintetiza mediante la acetilación de la espermina. La reacción implica el uso de anhídrido acético o cloruro de acetilo como agentes acetiladores. La reacción generalmente ocurre en un disolvente acuoso u orgánico bajo condiciones controladas de temperatura y pH para garantizar la acetilación selectiva del grupo amino primario .

Métodos de producción industrial: En entornos industriales, la producción de N1-Acetilespermina (clorhidrato) implica reacciones de acetilación a gran escala. El proceso incluye la purificación del producto mediante técnicas de cristalización o cromatografía para lograr altos niveles de pureza. El compuesto se convierte luego en su forma de sal de clorhidrato para lograr estabilidad y solubilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La N1-Acetilespermina (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede ser oxidado por la oxidasa de poliamina para producir 3-acetamidopropanal y putrescina.

Sustitución: El grupo acetilo puede ser sustituido en condiciones específicas para producir diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: La oxidasa de poliamina se usa comúnmente como reactivo para reacciones de oxidación.

Sustitución: Se utilizan cloruro de acetilo o anhídrido acético para reacciones de acetilación.

Principales productos formados:

Oxidación: 3-acetamidopropanal y putrescina.

Sustitución: Varios derivados acetilados dependiendo del sustituyente utilizado.

Aplicaciones Científicas De Investigación

La N1-Acetilespermina (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La N1-Acetilespermina (clorhidrato) ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: Se dirige a la oxidasa de poliamina, que la oxida para producir 3-acetamidopropanal y putrescina.

Vías involucradas: Está involucrado en la regulación de la expresión génica, la estabilización de la cromatina y la prevención del daño oxidativo al ADN.

Compuestos similares:

N1-Acetilespermidina (clorhidrato): Un derivado acetilo de la espermidina que actúa como sustrato para la oxidasa de poliamina.

N1,N12-Diacetilespermina (clorhidrato): Un derivado diacetilado de la espermina con diferente especificidad de sustrato.

Singularidad: La N1-Acetilespermina (clorhidrato) muestra valores de Km más bajos y valores de Vmax más altos que la espermina, lo que la convierte en un mejor sustrato para la oxidasa de poliamina. Esta propiedad única la hace más efectiva en ciertas vías bioquímicas y aplicaciones de investigación .

Comparación Con Compuestos Similares

N1-Acetylspermidine (hydrochloride): An acetyl derivative of spermidine that acts as a substrate for polyamine oxidase.

N1,N12-Diacetylspermine (hydrochloride): A diacetylated derivative of spermine with different substrate specificity.

Uniqueness: N1-Acetylspermine (hydrochloride) displays lower Km and higher Vmax values than spermine, making it a better substrate for polyamine oxidase. This unique property makes it more effective in certain biochemical pathways and research applications .

Propiedades

Fórmula molecular |

C12H29ClN4O |

|---|---|

Peso molecular |

280.84 g/mol |

Nombre IUPAC |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;hydrochloride |

InChI |

InChI=1S/C12H28N4O.ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;/h14-15H,2-11,13H2,1H3,(H,16,17);1H |

Clave InChI |

UUOVHRBADDLYFM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCCNCCCCNCCCN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)

![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)